molecular formula C19H16Cl2N2O3S B2975958 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine CAS No. 339275-92-2

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine

Cat. No. B2975958
CAS RN: 339275-92-2
M. Wt: 423.31
InChI Key: HVHCKDALWQCNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine” is a chemical compound with the molecular formula C19H16Cl2N2O3S and a molecular weight of 423.31. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrimidine derivatives, including similar compounds, involves cyclization and chloridization reactions starting from basic materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. These methods yield compounds with high purity and significant yields. Such synthesis processes are foundational for creating intermediates used in further chemical research and development (Liu Guo-ji, 2009).

Molecular Structure and Properties

The structural analysis of compounds related to "2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine" provides insights into their molecular configurations and potential applications. For instance, the study of Bosentan monohydrate, a compound with a complex structure involving pyrimidine rings, reveals detailed molecular interactions and crystal packing, contributing to our understanding of molecular interactions and design (M. Kaur et al., 2012).

Chemical Analysis and Applications

Spectroscopic methods, including FT-IR and FT-Raman, are utilized to analyze the vibrational properties of pyrimidine derivatives. These studies assist in understanding the molecular geometry, stability, and potential applications in chemotherapeutic agents due to their interaction with biological molecules. Moreover, molecular docking studies suggest inhibitory activities against specific proteins, indicating their potential in drug discovery and development (N. Z. Alzoman et al., 2015).

Antiviral and Anticancer Potential

Research into sulfanyl pyrimidine derivatives indicates their potential in antiviral and anticancer applications. Studies demonstrate their ability to inhibit the replication of viruses in cell culture, showcasing the therapeutic potential of these compounds. Moreover, the synthesis of novel derivatives provides a pathway for discovering new drugs with enhanced efficacy and specificity (D. Hocková et al., 2003).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, including compounds with structural similarities to "2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine," are investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies highlight the potential industrial applications of pyrimidine derivatives in protecting metals from corrosion, which is critical for extending the lifespan of metal components in various industrial sectors (N. Soltani et al., 2015).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-24-14-5-7-15(8-6-14)26-18-17(25-2)10-22-19(23-18)27-11-12-3-4-13(20)9-16(12)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHCKDALWQCNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine

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